molecular formula C21H36N4O6S B1415085 Boc-d-lys(biotin)-oh CAS No. 1272755-71-1

Boc-d-lys(biotin)-oh

Cat. No.: B1415085
CAS No.: 1272755-71-1
M. Wt: 472.6 g/mol
InChI Key: XTQNFOCBPUXJCS-AESZEHBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-d-lys(biotin)-oh: is a biotinylated derivative of the amino acid lysine, where the lysine is protected with a Boc (tert-butoxycarbonyl) group and biotin is attached to the epsilon-amino group of lysine. This compound is commonly used in biochemical and molecular biology research due to its ability to bind strongly to avidin and streptavidin, which are proteins with high affinity for biotin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-d-lys(biotin)-oh typically involves the following steps:

  • Protection of Lysine: : Lysine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

  • Biotinylation: : The protected lysine is then reacted with biotin-activated esters, such as biotin-N-hydroxysuccinimide (biotin-NHS), to attach biotin to the epsilon-amino group.

  • Deprotection: : The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, This compound .

Industrial Production Methods

In an industrial setting, the synthesis of This compound would be scaled up using similar chemical reactions but with optimized reaction conditions to ensure high yield and purity. Large-scale reactions would require careful control of temperature, pH, and reaction times to achieve consistent results.

Chemical Reactions Analysis

Boc-d-lys(biotin)-oh: can undergo various chemical reactions, including:

  • Oxidation: : The biotin moiety can be oxidized under specific conditions.

  • Reduction: : The compound can be reduced, particularly at the biotin moiety.

  • Substitution: : The amino group can participate in substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Biotin can be converted to biotin sulfoxide or biotin sulfone.

  • Reduction: : The biotin moiety can be reduced to biotinamine.

  • Substitution: : Various substituted lysine derivatives can be formed.

Scientific Research Applications

Boc-d-lys(biotin)-oh: is widely used in scientific research due to its unique properties:

  • Chemistry: : It is used in peptide synthesis and as a linker in chemical conjugation reactions.

  • Biology: : The strong biotin-avidin/streptavidin interaction is exploited in affinity chromatography, protein purification, and detection assays.

  • Medicine: : It is used in diagnostic assays, drug delivery systems, and imaging techniques.

  • Industry: : It is employed in the development of biosensors and bioanalytical devices.

Mechanism of Action

The mechanism by which Boc-d-lys(biotin)-oh exerts its effects involves its high affinity for avidin and streptavidin. When biotin binds to these proteins, it forms a stable complex that can be used to isolate, detect, or quantify target molecules. The molecular targets include avidin and streptavidin, and the pathways involved are those related to protein-protein interactions and molecular recognition.

Comparison with Similar Compounds

Boc-d-lys(biotin)-oh: is similar to other biotinylated amino acids and peptides, such as biotinylated lysine , biotinylated glutamic acid , and biotinylated peptides . its uniqueness lies in the Boc protection group, which provides stability and ease of handling during synthesis and reactions. The Boc group can be selectively removed under mild acidic conditions, making it a versatile reagent in biochemical research.

Properties

IUPAC Name

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14+,15+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNFOCBPUXJCS-AESZEHBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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